molecular formula C9H14F3NO2 B2710271 Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate CAS No. 1211592-31-2

Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate

Cat. No.: B2710271
CAS No.: 1211592-31-2
M. Wt: 225.211
InChI Key: AHRBNYBJXZIZAI-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C9H14F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)piperidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions. The scalability of the synthetic route allows for the production of large quantities of the compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring provides structural stability, while the ethyl ester group can undergo hydrolysis to release the active carboxylate form, which can then exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of pharmaceuticals and agrochemicals, where enhanced bioavailability and resistance to metabolic degradation are desired .

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-2-15-7(14)8(9(10,11)12)3-5-13-6-4-8/h13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRBNYBJXZIZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211592-31-2
Record name ethyl 4-(trifluoromethyl)piperidine-4-carboxylate
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